molecular formula C14H17N5O2 B254319 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254319
M. Wt: 287.32 g/mol
InChI Key: JMRAXVUXNNDNBU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPTZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPTZ is a hydrazone derivative of 3-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it has been proposed that 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone exerts its biological activity by interacting with target molecules such as enzymes or receptors. The hydrazone moiety of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is known to be a good ligand for metal ions. Therefore, it is possible that 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may interact with metal-containing enzymes or proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone vary depending on the target molecule. In anticancer studies, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In antimicrobial and antiviral studies, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to inhibit the growth and replication of microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is that it may not be suitable for certain experiments due to its potential interactions with metal-containing molecules.

Future Directions

There are several future directions for 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone research. In medicinal chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be further optimized to improve its anticancer, antimicrobial, and antiviral properties. In material science, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be used as a ligand in the synthesis of new MOFs and coordination polymers with enhanced properties. In analytical chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be further developed as a chromogenic and fluorescent probe for the detection of various metal ions and other analytes.
In conclusion, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a promising chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological and chemical properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.

Synthesis Methods

The synthesis of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 3-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to possess anticancer, antimicrobial, and antiviral properties. It has also been studied as a potential inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
In material science, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a chromogenic reagent for the detection of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of nitrite ions.

properties

Product Name

3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

6-methyl-5-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C14H17N5O2/c1-9(2)21-12-6-4-5-11(7-12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+

InChI Key

JMRAXVUXNNDNBU-OVCLIPMQSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=CC=C2)OC(C)C

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)OC(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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